N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with amino groups and a glycinamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide typically involves multi-step organic reactions. The triazine core is often synthesized through a nucleophilic substitution reaction, where 4,6-dichloro-1,3,5-triazine reacts with 4-methylphenylamine under controlled conditions. The glycinamide moiety is then introduced through an amidation reaction with 3-chloro-4-methylphenylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide
- **this compound
- **this compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its triazine core and glycinamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C26H26ClN7O |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26ClN7O/c1-16-4-9-19(10-5-16)30-25-32-24(33-26(34-25)31-20-11-6-17(2)7-12-20)28-15-23(35)29-21-13-8-18(3)22(27)14-21/h4-14H,15H2,1-3H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
IDROFGKLGUAOSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC(=C(C=C3)C)Cl)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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